Guanidine, 1-phenyl-, stearate
Description
Significance of Guanidine (B92328) Derivatives in Contemporary Chemical Science
Guanidine, with the formula HNC(NH₂)₂, and its derivatives are a class of organic compounds characterized by a central carbon atom bonded to three nitrogen atoms. wikipedia.org This unique structure imparts a high degree of basicity, approaching that of alkali hydroxides, due to the resonance stabilization of the corresponding guanidinium (B1211019) cation. wikipedia.orgbritannica.com This strong basicity, coupled with the ability to form stable hydrogen bonds, makes guanidine derivatives highly versatile in numerous areas of chemistry. nih.govrsc.org
In the realm of organic synthesis , guanidines serve as potent organocatalysts, particularly in reactions requiring strong Brønsted bases. rsc.orgrsc.org Chiral guanidine derivatives have emerged as powerful tools in asymmetric synthesis, enabling the stereoselective formation of complex molecules. rsc.orgrsc.org
In materials science , the guanidinium group is exploited for its ability to form stable salts and interact with other molecules. Guanidine derivatives are investigated for applications in the synthesis of novel polymers and functional materials. nih.govrsc.org Their capacity for CO₂ capture and transformation into valuable products is also an area of active research. nih.gov
Furthermore, the guanidine moiety is a privileged scaffold in medicinal chemistry . nih.gov Numerous natural and synthetic guanidine-containing compounds exhibit a wide range of pharmacological activities, including antimicrobial, antiviral, and anticancer properties. nih.govontosight.ai The ability of the guanidinium group to interact with biological targets like enzymes and receptors is central to its therapeutic potential. nih.govontosight.ai
The diverse applications of guanidine derivatives are summarized in the table below.
| Field | Applications of Guanidine Derivatives | Key Properties Utilized |
| Organic Synthesis | Organocatalysts, Reagents in asymmetric synthesis | Strong basicity, Hydrogen bonding |
| Materials Science | Precursors for polymers, CO₂ capture | Salt formation, Molecular interaction |
| Medicinal Chemistry | Antimicrobial, Antiviral, Anticancer agents | Interaction with biological targets, Pharmacological activity |
| Coordination Chemistry | Ligands for organometallic complexes | Variety of coordination modes |
The Role of Phenylguanidine in Organic Synthesis and Functional Material Design
Phenylguanidine is a derivative of guanidine where one of the amino groups is substituted with a phenyl group. ontosight.ai This substitution modulates the electronic and steric properties of the guanidine core, making phenylguanidine a valuable intermediate and building block in both organic synthesis and material design. ontosight.aialzchem.com
In organic synthesis , phenylguanidine and its salts, such as phenylguanidine carbonate, are used in the preparation of various heterocyclic compounds, including pharmaceutically and pesticidally active pyrimidines. sigmaaldrich.comgoogle.com It serves as a reactant in the synthesis of a range of bioactive compounds, highlighting its role as a key precursor for complex molecular architectures. sigmaaldrich.comsigmaaldrich.com The synthesis of phenylguanidine itself can be achieved through methods like the reaction of aqueous cyanamide (B42294) with aniline (B41778) hydrochloride. google.com
The applications of phenylguanidine extend to functional material design . The presence of both the guanidinium group, capable of strong interactions, and the phenyl ring, which can engage in π-stacking, allows for the creation of materials with specific properties. Research into phenylguanidine derivatives includes their potential as inhibitors of enzymes, which could be leveraged in the design of functional biomaterials or therapeutic agents. ontosight.ainih.gov
Key data for phenylguanidine is presented below.
| Property | Value |
| Molecular Formula | C₇H₉N₃ |
| Molecular Weight | 135.17 g/mol |
| Appearance | Colorless solid (as free base) |
| Primary Use | Intermediate for pharmaceuticals, agrochemicals, and technical products. alzchem.com |
Fundamental Contributions of Stearic Acid and its Derivatives in Chemical Systems
Stearic acid, a saturated fatty acid with an 18-carbon chain (C₁₈H₃₆O₂), is a ubiquitous component of animal and vegetable fats. wikipedia.orgcollegedunia.com Its bifunctional character, featuring a polar carboxylic acid head group and a long, nonpolar hydrocarbon tail, is the basis for its wide-ranging applications in chemical systems. wikipedia.orgatamanchemicals.com
As a surfactant and emulsifier , stearic acid and its salts (stearates) are fundamental to the production of soaps, detergents, and cosmetics. wikipedia.orgmusimmas.com They reduce the surface tension between immiscible liquids like oil and water, enabling the formation of stable emulsions. musimmas.com In cosmetics, esters of stearic acid are used to create a pearly effect in products like shampoos. wikipedia.org
In materials science , stearic acid is employed as a stabilizer, thickener, softener, and lubricant. atamanchemicals.commusimmas.com It is used in the manufacture of candles, plastics, and rubber, where it can act as a release agent and accelerate vulcanization. musimmas.commateossl.es Its derivatives are also used to create protective, water-repellent coatings on surfaces. mateossl.es More recently, stearic acid has been utilized in the development of nanoparticles, such as solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs), for applications in drug delivery and cosmetics. mdpi.comnih.govrsc.org These nanoparticles can enhance the stability and delivery of active compounds. mdpi.comrsc.org
The physical and chemical properties of stearic acid are summarized below.
| Property | Value |
| IUPAC Name | Octadecanoic acid |
| Molecular Formula | C₁₈H₃₆O₂ |
| Molar Mass | 284.48 g/mol |
| Melting Point | 69.3 °C |
| Appearance | White, waxy solid |
| Solubility | Insoluble in water, soluble in organic solvents |
Rationale for Investigating Guanidine, 1-phenyl-, stearate (B1226849) as a Distinct Hybrid Chemical Entity
The investigation of Guanidine, 1-phenyl-, stearate (C₂₅H₄₅N₃O₂) stems from its nature as a hybrid chemical entity, combining the distinct functionalities of 1-phenylguanidine (B1195490) and stearic acid. This salt formation creates a molecule with potential properties that differ from its individual components.
The rationale for its study is built on the following points:
Synergistic Functionality : By combining the highly basic and interactive guanidinium cation from 1-phenylguanidine with the long-chain, surface-active stearate anion, a molecule with unique amphiphilic properties is created. The phenylguanidinium (B1229882) headgroup can participate in strong electrostatic and hydrogen-bonding interactions, while the stearate tail provides lipophilicity and surface activity.
Material Science Applications : This hybrid structure is suggestive of applications as a specialty surfactant, phase transfer catalyst, or a component in the formulation of functional materials. The self-assembly properties, driven by the amphiphilic nature of the salt, could lead to the formation of micelles, vesicles, or other ordered structures in solution, which are of interest in nanotechnology and material design.
Modified Reactivity and Solubility : The formation of the stearate salt modifies the properties of phenylguanidine. As a free base, phenylguanidine is highly water-soluble and hygroscopic. google.com The stearate salt, with its long hydrocarbon chain, is expected to have significantly different solubility characteristics, likely being more soluble in nonpolar organic solvents. This altered solubility can be advantageous in various synthetic and formulation contexts.
Potential for Novel Applications : The combination of a biologically relevant scaffold (guanidine) with a naturally occurring fatty acid opens avenues for exploration in areas like biocides and specialty chemicals. ontosight.ai The specific properties of this compound, such as its melting point, thermal stability, and behavior at interfaces, are subjects of research to unlock its full potential.
The chemical properties of the related compound, Guanidine stearate, provide some insight into what might be expected.
| Property (Guanidine stearate) | Value |
| Molecular Formula | C₁₉H₄₁N₃O₂ |
| Molecular Weight | 343.55 g/mol |
| Boiling Point | 359.4 °C at 760 mmHg |
| Flash Point | 162.4 °C |
The study of this compound is therefore a logical step in the exploration of new chemical entities, driven by the prospect of creating a functional molecule that harnesses the advantageous properties of both its acidic and basic precursors.
Structure
2D Structure
Properties
CAS No. |
5327-69-5 |
|---|---|
Molecular Formula |
C25H45N3O2 |
Molecular Weight |
419.6 g/mol |
IUPAC Name |
octadecanoic acid;2-phenylguanidine |
InChI |
InChI=1S/C18H36O2.C7H9N3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;8-7(9)10-6-4-2-1-3-5-6/h2-17H2,1H3,(H,19,20);1-5H,(H4,8,9,10) |
InChI Key |
CCQCCIRGYHSJGU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)O.C1=CC=C(C=C1)N=C(N)N |
Origin of Product |
United States |
Advanced Structural Elucidation and Characterization Techniques
Spectroscopic Characterization Methods
Spectroscopic techniques provide a wealth of information regarding the molecular framework and electronic properties of "Guanidine, 1-phenyl-, stearate". By analyzing the interaction of the molecule with electromagnetic radiation, a detailed picture of its structure can be constructed.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, 2D NMR)
High-resolution NMR spectroscopy is a powerful tool for probing the precise chemical environment of hydrogen and carbon atoms within a molecule. For "Guanidine, 1-phenyl-, stearate (B1226849)," NMR analysis would confirm the presence of both the 1-phenylguanidinium and stearate moieties and provide insights into their interaction.
¹H NMR Spectroscopy: The proton NMR spectrum of the salt is anticipated to be a composite of the signals from both the cation and the anion.
1-Phenylguanidinium Cation: The aromatic protons of the phenyl group are expected to appear in the downfield region, typically between 7.0 and 8.0 ppm. The protons of the guanidinium (B1211019) group (-NH2 and -NH-) would likely produce broad signals due to quadrupole effects and chemical exchange, with their chemical shifts being sensitive to the solvent and concentration. A signal for the NH proton has been reported around 3.37 ppm in H2O for a related compound. researchgate.net
Stearate Anion: The long aliphatic chain of the stearate anion would dominate the upfield region of the spectrum. Key signals would include a triplet around 0.88 ppm corresponding to the terminal methyl group (CH3), a multiplet around 1.2-1.4 ppm for the bulk of the methylene (B1212753) groups (-(CH2)n-), a multiplet around 1.65 ppm for the β-methylene group, and a triplet around 2.35 ppm for the α-methylene group adjacent to the carboxylate group. youtube.com The acidic proton of the carboxylic acid would be absent, confirming salt formation.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information on the carbon skeleton of the compound.
1-Phenylguanidinium Cation: The carbon atoms of the phenyl ring would resonate in the aromatic region (approximately 120-140 ppm). The guanidinium carbon is expected to appear further downfield, typically around 160 ppm.
Stearate Anion: The carboxylate carbon is the most deshielded carbon in the stearate chain, appearing around 180 ppm. The aliphatic carbons would produce a series of signals in the upfield region (approximately 14-35 ppm).
2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable in confirming the assignments of proton and carbon signals, respectively. HMBC (Heteronuclear Multiple Bond Correlation) could further elucidate the connectivity within the molecule and potentially show through-space correlations between the cation and anion.
| ¹H NMR Predicted Chemical Shifts (ppm) | ¹³C NMR Predicted Chemical Shifts (ppm) |
| Assignment | Predicted δ (ppm) |
| Phenyl-H | 7.0 - 8.0 |
| Guanidinium-NH | Broad, variable |
| Stearate α-CH₂ | ~2.35 |
| Stearate β-CH₂ | ~1.65 |
| Stearate -(CH₂)n- | 1.2 - 1.4 |
| Stearate -CH₃ | ~0.88 |
Fourier Transform Infrared (FTIR) and Raman Spectroscopy for Vibrational Analysis
Vibrational spectroscopy, including FTIR and Raman techniques, probes the vibrational modes of molecules, providing a "fingerprint" based on the functional groups present.
FTIR Spectroscopy: The FTIR spectrum of "this compound" would exhibit characteristic absorption bands for both the phenylguanidinium (B1229882) cation and the stearate anion.
1-Phenylguanidinium Cation: Key vibrations would include N-H stretching bands in the region of 3100-3500 cm⁻¹, C=N stretching of the guanidinium group around 1650 cm⁻¹, and aromatic C-H and C=C stretching vibrations.
Stearate Anion: The most significant change compared to stearic acid would be the disappearance of the broad O-H stretching band of the carboxylic acid (around 2500-3300 cm⁻¹) and the C=O stretching band of the dimeric acid (around 1701 cm⁻¹). nih.gov Instead, strong asymmetric and symmetric stretching vibrations of the carboxylate group (COO⁻) would appear around 1550-1610 cm⁻¹ and 1400-1450 cm⁻¹, respectively. Strong C-H stretching bands from the long alkyl chain would be prominent around 2848-2919 cm⁻¹. nih.gov
Raman Spectroscopy: Raman spectroscopy offers complementary information to FTIR, particularly for non-polar bonds. The aromatic ring of the phenylguanidinium cation would give rise to strong Raman signals. The C=N stretching of the guanidinium group and the symmetric vibrations of the molecule would also be Raman active. The long alkyl chain of the stearate would show characteristic C-H bending and stretching modes.
| FTIR Predicted Absorption Bands (cm⁻¹) |
| Wavenumber (cm⁻¹) |
| 3100 - 3500 |
| 2848 - 2919 |
| ~1650 |
| 1550 - 1610 |
| 1400 - 1450 |
| Aromatic overtones |
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry is a destructive technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and fragmentation patterns.
For "this compound," electrospray ionization (ESI) would be a suitable technique. In positive ion mode, the spectrum would be expected to show a prominent peak corresponding to the 1-phenylguanidinium cation at an m/z of 136.08. researchgate.net In negative ion mode, the stearate anion would be detected at an m/z of 283.26.
Fragmentation analysis (MS/MS) could provide further structural confirmation. For the 1-phenylguanidinium cation, fragmentation might involve the loss of ammonia (B1221849) or cyanamide (B42294). The stearate anion would likely show fragmentation patterns corresponding to the loss of CO2 and successive losses of alkyl fragments.
| Mass Spectrometry Predicted m/z Values |
| Ion |
| [1-Phenylguanidinium]⁺ |
| [Stearate]⁻ |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons and non-bonding electrons.
The UV-Vis spectrum of "this compound" would be primarily dictated by the 1-phenylguanidinium cation, as the stearate anion does not possess a significant chromophore in the UV-Vis region. The phenyl ring conjugated with the guanidinium group would result in π → π* transitions. One would expect to observe absorption maxima in the UV region, likely around 200-300 nm, which is characteristic of phenyl-containing compounds. The exact position and intensity of the absorption bands can be influenced by the solvent polarity.
X-ray Diffraction Analysis of Crystalline Forms
X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.
Single Crystal X-ray Diffraction for Molecular and Supramolecular Architecture
Should suitable single crystals of "this compound" be grown, single-crystal X-ray diffraction analysis would provide an unambiguous determination of its molecular and supramolecular structure. This technique would yield precise bond lengths, bond angles, and torsion angles for both the 1-phenylguanidinium cation and the stearate anion.
Powder X-ray Diffraction for Crystalline Phases and Crystallinity Assessment
Powder X-ray Diffraction (PXRD) is a fundamental, non-destructive technique used to identify crystalline phases and assess the degree of crystallinity in a solid material. The technique relies on the principle of Bragg's Law, where X-rays are diffracted by the crystalline lattice of a material, producing a unique diffraction pattern that serves as a "fingerprint" for its specific crystalline structure.
In the analysis of 1-phenylguanidine (B1195490) stearate, a powdered sample would be exposed to a monochromatic X-ray beam and the intensity of the diffracted X-rays would be measured as a function of the diffraction angle (2θ). The resulting diffractogram would reveal sharp peaks at specific angles, indicative of a crystalline structure. The positions and relative intensities of these peaks are characteristic of the unit cell dimensions and the arrangement of the phenylguanidinium and stearate ions within the crystal lattice.
The degree of crystallinity can also be estimated from the PXRD pattern. A highly crystalline sample will exhibit sharp, well-defined peaks on a flat baseline, whereas a sample with amorphous content will show broad humps in the background. The presence of multiple crystalline forms, or polymorphs, would be indicated by the appearance of different sets of diffraction peaks. While no specific PXRD data for 1-phenylguanidine stearate is published, a representative dataset for a crystalline organic salt is presented in Table 1.
Table 1: Representative Powder X-ray Diffraction Peaks for a Crystalline Organic Salt
| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) |
| 5.8 | 15.22 | 100 |
| 11.6 | 7.62 | 45 |
| 17.4 | 5.09 | 80 |
| 23.2 | 3.83 | 60 |
| 29.0 | 3.08 | 35 |
Note: This data is illustrative and not experimental data for Guanidine (B92328), 1-phenyl-, stearate.
Thermal Analysis and Stability Profiling
Thermal analysis techniques are crucial for understanding the behavior of materials as a function of temperature. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide valuable information on phase transitions, thermal stability, and decomposition pathways.
Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. This technique is highly sensitive to thermal events such as melting, crystallization, and solid-solid phase transitions. rsc.org
For 1-phenylguanidine stearate, a DSC analysis would involve heating a small, encapsulated sample at a constant rate. The resulting thermogram would display endothermic or exothermic peaks corresponding to thermal events. An endothermic peak would signify melting, where the crystalline solid transitions to a liquid state. The temperature at the peak of this endotherm is the melting point, and the area under the peak is proportional to the enthalpy of fusion. It is also possible to observe solid-solid phase transitions, which would appear as smaller endothermic or exothermic peaks at temperatures below the melting point. nih.gov The study of guanidinium-based ionic liquids with carboxylate anions has shown that the thermal properties are influenced by the structure of the ions. acs.org
Upon cooling from the molten state, an exothermic peak would indicate crystallization. The study of crystallization kinetics using DSC can provide insights into the rate and mechanism of crystal growth. While specific DSC data for 1-phenylguanidine stearate is unavailable, Table 2 presents typical thermal transition data for a guanidinium carboxylate salt.
Table 2: Illustrative Thermal Transition Data from DSC
| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (J/g) |
| Solid-Solid Transition | 65.2 | 68.5 | 15.3 |
| Melting | 120.8 | 125.4 | 110.7 |
| Crystallization (cooling) | 105.3 | 102.1 | -98.5 |
Note: This data is illustrative and not experimental data for this compound.
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is used to determine the thermal stability of a material and to study its decomposition profile.
In a TGA experiment, a sample of 1-phenylguanidine stearate would be heated in a furnace, and its mass would be continuously monitored. The resulting TGA curve would plot the percentage of mass loss versus temperature. A stable compound will show no mass loss until the onset of decomposition. The temperature at which significant mass loss begins indicates the decomposition temperature.
The decomposition of 1-phenylguanidine stearate would likely occur in multiple steps, corresponding to the breakdown of the phenylguanidinium cation and the stearate anion. The derivative of the TGA curve (DTG curve) can be used to identify the temperatures at which the rate of mass loss is at its maximum. Analysis of the evolved gases using a coupled technique like mass spectrometry or Fourier-transform infrared spectroscopy (FTIR) would help to identify the decomposition products and elucidate the decomposition pathway. Studies on other guanidinium salts have identified potential decomposition products such as cyanamide and molecular nitrogen. psu.edu Table 3 provides a hypothetical TGA data set for 1-phenylguanidine stearate.
Table 3: Representative Thermogravimetric Analysis Data
| Decomposition Step | Temperature Range (°C) | Mass Loss (%) | Probable Lost Fragment |
| 1 | 200 - 280 | 35.2 | Phenylguanidine moiety |
| 2 | 280 - 450 | 62.5 | Stearate chain |
| Residue | > 450 | 2.3 | Carbonaceous residue |
Note: This data is illustrative and not experimental data for this compound.
Microscopic and Surface Characterization
Microscopy techniques are essential for visualizing the morphology and surface features of materials at the micro- and nanoscale.
Scanning Electron Microscopy (SEM) provides high-resolution images of the surface of a sample by scanning it with a focused beam of electrons. The signals that derive from electron-sample interactions reveal information about the sample's surface topography and composition.
For 1-phenylguanidine stearate, SEM analysis would be performed on a dry powder sample mounted on a stub and coated with a thin layer of a conductive material. The resulting micrographs would reveal the size, shape, and surface texture of the individual particles or agglomerates. Different crystallization conditions could lead to distinct morphologies, such as needles, plates, or irregular grains. SEM images of other organic salts have shown a variety of crystalline forms. researchgate.net
Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that can provide three-dimensional images of a surface with atomic or near-atomic resolution. It works by scanning a sharp tip at the end of a flexible cantilever across the sample surface.
AFM would be used to investigate the surface topography of 1-phenylguanidine stearate crystals at the nanoscale. This could reveal details about crystal growth mechanisms, surface defects, and the arrangement of molecules on the crystal surface. For instance, in studies of long-chain carboxylic acids on surfaces, AFM has been used to visualize the formation of ordered monolayers. chemrxiv.org Such an analysis of 1-phenylguanidine stearate could provide insights into the packing of the stearate chains and the phenylguanidinium headgroups on the crystal surface.
Chemical Reactivity and Fundamental Interaction Mechanisms
Acid-Base Chemistry of the Guanidinium-Stearate Ionic System
The formation of 1-phenylguanidine (B1195490) stearate (B1226849) is a classic acid-base reaction. It results in an ionic system where a proton is transferred from the carboxylic acid group of stearic acid to the highly basic guanidine (B92328) moiety of 1-phenylguanidine.
The guanidine group is one of the strongest organic bases in aqueous solution. wikipedia.orgchemzipper.com This high basicity stems from the exceptional stability of its protonated form, the guanidinium (B1211019) cation. chemzipper.com Upon protonation, the positive charge is delocalized across all three nitrogen atoms through resonance, creating three equivalent contributing structures. chemzipper.com This delocalization significantly stabilizes the cation, thus driving the protonation equilibrium far to the right. wikipedia.org
Unsubstituted guanidine has a pKaH (the pKa of its conjugate acid) of 13.6, indicating it is a very strong base. wikipedia.org While the electron-withdrawing nature of the phenyl group in 1-phenylguanidine reduces its basicity compared to unsubstituted guanidine, it remains a potent base with a reported pKa of its conjugate acid around 10.77. chembk.comchemicalbook.com This is more than sufficient to ensure complete proton transfer from stearic acid (pKa ~4.8), a weak acid. Therefore, in the combined salt, the equilibrium lies overwhelmingly in favor of the protonated 1-phenylguanidinium cation and the deprotonated stearate anion.
The compound exists as an ion pair, composed of the 1-phenylguanidinium cation [C₆H₅NHC(NH₂)₂]⁺ and the stearate anion [CH₃(CH₂)₁₆COO]⁻.
In solution, particularly in polar solvents, these ions would be solvated and exist in equilibrium with the ion pair. The primary interaction is the strong electrostatic attraction between the positively charged, resonance-stabilized guanidinium group and the negatively charged carboxylate head of the stearate anion. This type of "salt bridge" interaction is fundamental to the structure of the compound. nih.gov
In the solid state, these ionic interactions are the principal force holding the crystal lattice together. The planar, Y-shaped guanidinium group can engage in specific, directional interactions with the carboxylate group. nih.gov This strong charge pairing is a defining characteristic of the system. nih.gov
Intermolecular Interactions in Condensed Phases
The solid-state structure of 1-phenylguanidine stearate is dictated by a combination of strong, directional hydrogen bonds, powerful ionic forces, and weaker, non-directional van der Waals forces.
The 1-phenylguanidinium cation is an excellent hydrogen bond donor, possessing multiple N-H protons. The stearate anion, with its carboxylate group, acts as a hydrogen bond acceptor. This donor-acceptor pairing facilitates the formation of extensive and robust hydrogen-bonding networks. nih.gov It is well-established that guanidinium groups form strong, often bidentate (two-point), hydrogen bonds with carboxylate groups. nih.govmit.edu These charge-assisted hydrogen bonds are significantly stronger than neutral hydrogen bonds and play a critical role in stabilizing the crystal structure. researchgate.net The resulting network creates a highly organized arrangement of the ionic head groups within the crystal lattice. researchgate.net
The long, nonpolar hydrocarbon tails of the stearate anions would then align and pack together in an adjacent layer, driven by van der Waals interactions. This segregation of polar and nonpolar domains is a common feature in the crystal engineering of such amphiphilic salts. researchgate.net The bulky phenyl substituent on the guanidinium cation will influence the packing density and arrangement within the ionic layer, which in turn dictates the spacing and orientation of the stearate chains in the nonpolar layer.
The lattice energy, which is the energy required to separate the solid crystal into its constituent gaseous ions, is a measure of the cohesive forces within the solid. libretexts.org For 1-phenylguanidine stearate, this energy is substantial and arises from three main contributions:
Hydrogen Bonding : As discussed, the extensive network of charge-assisted hydrogen bonds provides significant additional stability to the lattice, effectively increasing the energy required to break it apart. researchgate.net
Compound Reference Table
| Compound Name | Other Names |
| Guanidine, 1-phenyl-, stearate | 1-Phenylguanidinium stearate |
| 1-Phenylguanidine | Phenylguanidine, N-Phenylguanidine nih.gov |
| Stearic Acid | Octadecanoic acid |
| Guanidine | Iminomethanediamine wikipedia.org |
| 1,3-Diphenylguanidine | N,N'-Diphenylguanidine nih.gov |
Interactive Data Table: Properties of Phenylguanidine Salts
The following table summarizes key properties of related phenylguanidine salts.
| Property | 1-Phenylguanidine | 1-Phenylguanidine carbonate |
| CAS Number | 2002-16-6 chemicalbook.com | 14018-90-7 sigmaaldrich.com |
| Molecular Formula | C₇H₉N₃ chemicalbook.com | C₇H₉N₃·(H₂CO₃)ₓ sigmaaldrich.com |
| Molecular Weight | 135.17 g/mol chemicalbook.com | 135.17 g/mol (base) sigmaaldrich.com |
| pKa (of conjugate acid) | ~10.77 chemicalbook.com | Not applicable |
| Melting Point | 66-67 °C chembk.com | 149-153 °C sigmaaldrich.com |
| Physical State | Colorless solid chembk.com | Solid |
| Hydrogen Bond Donors | 2 nih.gov | 4 rsc.org |
| Hydrogen Bond Acceptors | 1 nih.gov | 4 rsc.org |
Solution-Phase Behavior and Self-Assembly
The self-assembly of this compound in solution is a spontaneous process driven by the hydrophobic effect and electrostatic interactions. The hydrophobic stearate tail seeks to minimize its contact with polar solvents, while the hydrophilic phenylguanidinium (B1229882) headgroup prefers to remain solvated. This dual nature leads to the formation of organized structures, most notably micelles.
The aggregation process is not solely driven by hydrophobic interactions. The guanidinium group is capable of forming strong hydrogen bonds, which can contribute to the stability of the resulting aggregates. mdpi.com This hydrogen-bonding capacity, involving the N-H protons of the guanidinium group and the carboxylate head of the stearate, can lead to more ordered and stable micellar structures compared to surfactants with quaternary ammonium (B1175870) headgroups. researchgate.net Studies on dodecylguanidine (B90949) hydrochloride have shown that attractive forces between the guanidinium groups facilitate their assembly. researchgate.net
The aggregation number, which is the average number of surfactant molecules in a single micelle, is another important parameter. For long-chain surfactants, the formation of elongated or worm-like micelles is more common. acs.org The specific geometry of the 1-phenylguanidinium headgroup and its interaction with the stearate counterion will play a crucial role in determining the packing of the surfactant molecules and thus the shape and size of the micelles. The interaction between sulfonate counterions and cationic surfactants has been shown to be more effective in shielding electrostatic repulsion and promoting micelle growth compared to carboxylate counterions. acs.org
Below is a table comparing the properties of related surfactants to provide context for the expected behavior of this compound.
| Surfactant | Hydrophobic Chain Length | Headgroup | Counterion | Typical CMC (mM) | Notes |
| Dodecyltrimethylammonium Chloride (DTAC) | 12 | Trimethylammonium | Chloride | ~15-20 | Standard cationic surfactant. |
| Dodecylguanidinium Chloride | 12 | Guanidinium | Chloride | Lower than DTAC | Increased headgroup interactions. researchgate.net |
| Cetyltrimethylammonium Bromide (CTAB) | 16 | Trimethylammonium | Bromide | ~0.9-1.0 | Longer chain, lower CMC. |
| This compound (Expected) | 18 | Phenylguanidinium | Stearate | Expected to be very low | Long hydrophobic chain and specific ion pairing. |
This is an expected trend and not experimental data.
The behavior of this compound is highly dependent on the solvent environment. The degree of ionic dissociation of the phenylguanidinium stearate ion pair is a key factor influencing its self-assembly. In polar protic solvents like water, the ions are more likely to be solvated and exist as separate entities, especially at low concentrations. However, the long hydrophobic stearate chain will still drive aggregation.
In less polar solvents, the tendency for ion pairing increases significantly. nih.gov The electrostatic attraction between the cationic phenylguanidinium headgroup and the anionic stearate carboxylate group becomes more pronounced. This can lead to the formation of tight ion pairs or smaller, well-defined aggregates rather than large micelles. NMR studies on guanidinium salts in different solvents have shown that the chemical shift of the N-H protons is sensitive to the degree of ion pairing, with a decrease in solvent polarity leading to stronger contact ion pairs. rsc.org
The nature of the solvent also affects the hydrogen bonding network. Solvents that are strong hydrogen bond donors or acceptors can compete with the intra-surfactant hydrogen bonds between the guanidinium and stearate groups, potentially disrupting the ordered structure of the aggregates. Conversely, in aprotic solvents, these internal hydrogen bonds would be stronger, favoring more defined self-assembly. The self-assembly of pyridyl guanidinium carboxylates has been studied in DMSO/water mixtures, demonstrating that the strength of dimerization is influenced by the solvent composition. nih.govresearchgate.net
The table below summarizes the expected effects of different solvent types on the behavior of this compound.
| Solvent Type | Polarity | Expected Behavior | Rationale |
| Polar Protic (e.g., Water) | High | Micelle formation above CMC. Higher degree of ionic dissociation. | Hydrophobic effect drives aggregation, while polar solvent solvates headgroups. researchgate.net |
| Polar Aprotic (e.g., DMSO, DMF) | High | Potential for self-assembly, but may differ from aqueous solution. Stronger ion pairing than in water. | Reduced hydrogen bonding competition from the solvent compared to water. nih.gov |
| Nonpolar (e.g., Toluene, Hexane) | Low | Limited solubility. Formation of reverse micelles or small aggregates. Strong ion pairing. | The polar headgroups will aggregate to minimize contact with the nonpolar solvent. |
The interplay between the phenylguanidinium cation and the stearate anion is a sophisticated dance of forces. The planarity of the phenyl and guanidinium groups can lead to π-π stacking interactions, further stabilizing the aggregates, a phenomenon observed in other self-assembling systems with aromatic components. nih.govresearchgate.net The long, flexible stearate chain provides the primary impetus for aggregation in polar media, while the specific interactions of the headgroup-counterion pair fine-tune the structure and stability of the resulting assemblies.
Theoretical and Computational Investigations of Guanidine, 1 Phenyl , Stearate
Quantum Chemical Calculations
Quantum chemical calculations are employed to understand the electronic structure and reactivity of a molecule at the atomic level. These methods solve the Schrödinger equation (or its approximations) for a given system, yielding detailed information about energy, geometry, and electronic properties.
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is particularly effective for optimizing molecular geometries and determining the ground-state electronic properties of molecules.
For Guanidine (B92328), 1-phenyl-, stearate (B1226849), DFT calculations would typically be performed separately on the 1-phenylguanidinium cation and the stearate anion, as well as on the ion pair, to determine their most stable conformations. The guanidine group itself is known to have a highly delocalized π-electron system, which results in a planar structure and high basicity. ineosopen.org In the 1-phenylguanidinium cation, the positive charge is delocalized across the three nitrogen atoms and the central carbon atom. ineosopen.org
Studies on analogous molecules, such as diphenylguanidine (DPG), have shown that the guanidino group is planar, and the C-N bonds within this group possess partial double-bond character. e-journals.in For instance, DFT calculations on DPG using the B3LYP functional with various basis sets (like 6-31G** and 6-311++G**) have revealed that the C=N imino bond is shorter than the other two C-N amino bonds, confirming an imino tautomeric form as the most stable. e-journals.in Similar calculations for 1-phenylguanidinium would elucidate the influence of the single phenyl ring on the geometry, bond lengths, and bond angles of the guanidinium (B1211019) core. The stearate anion, a long-chain carboxylate, would be optimized to its lowest energy extended conformation. The interaction between the cation and anion would be modeled to find the most stable ion pair geometry, governed by electrostatic attraction and hydrogen bonding.
Table 1: Representative Geometric Parameters for a Phenylguanidine Moiety Based on DFT Calculations of Analogous Compounds This table presents typical values derived from studies on related compounds like diphenylguanidine to illustrate the expected geometric parameters.
| Parameter | Bond Length (Å) | Bond Angle (°) | Torsion Angle (°) |
|---|---|---|---|
| C-N (imino) | ~1.28 - 1.30 | ||
| C-N (amino) | ~1.39 - 1.42 | ||
| N-C-N (amino-imino) | ~123 - 127 | ||
| N-C-N (amino-amino) | ~109.5 | ||
| Phenyl Ring Twist | Variable |
Data conceptualized from findings on diphenylguanidine. e-journals.in
Molecular Electrostatic Potential (MEP) is a valuable tool for understanding and predicting the reactive behavior of molecules. chemrxiv.org It maps the electrostatic potential onto the electron density surface, providing a visual representation of the charge distribution. researchgate.net The MEP is used to identify regions of a molecule that are rich or poor in electrons, which correspond to sites for nucleophilic and electrophilic attack, respectively. chemrxiv.orgresearchgate.net
For Guanidine, 1-phenyl-, stearate, an MEP map would show distinct regions of positive and negative potential:
Positive Potential (Blue/Green): This region would be concentrated around the hydrogen atoms of the guanidinium group, indicating its role as a hydrogen bond donor and its susceptibility to nucleophilic attack. The delocalized positive charge of the guanidinium cation makes this entire headgroup an electrophilic center. researchgate.net
Negative Potential (Red/Yellow): This region would be localized on the oxygen atoms of the stearate's carboxylate group. This high electron density signifies the site for electrophilic attack and its function as a hydrogen bond acceptor. researchgate.net
The MEP analysis visually confirms the strong electrostatic and hydrogen-bonding interactions between the 1-phenylguanidinium cation and the stearate anion, which are fundamental to the formation and stability of the salt.
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.org The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability, reactivity, and electronic properties. schrodinger.com A small energy gap suggests high chemical reactivity and polarizability, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov
In the case of 1-phenylguanidine (B1195490) stearate, the FMO analysis would likely show:
HOMO: The highest occupied molecular orbital would be predominantly located on the stearate anion, specifically on the non-bonding p-orbitals of the carboxylate oxygen atoms, and potentially on the π-system of the phenyl ring in the cation.
LUMO: The lowest unoccupied molecular orbital would likely be centered on the delocalized π* system of the 1-phenylguanidinium cation.
The HOMO-LUMO energy gap can be tuned by modifying the molecular structure. For example, studies on other guanidine-based systems show that altering substituents can significantly change the energy gap, thereby affecting electronic and optical properties. nih.gov DFT calculations provide quantitative values for these orbital energies.
Table 2: Illustrative Frontier Molecular Orbital Energies from DFT Calculations on Guanidine Derivatives This table shows representative energy values for analogous compounds to demonstrate the output of FMO analysis.
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) |
|---|---|---|---|
| Diphenylguanidine | -5.79 | -0.68 | 5.11 |
| Guanidine-based Dye (A1) | -5.81 | -2.12 | 3.69 |
| Guanidine-based Dye (A2) | -5.69 | -2.25 | 3.44 |
Data sourced from studies on diphenylguanidine e-journals.in and guanidine-based dyes. nih.gov
From the HOMO and LUMO energy values obtained through DFT, several global reactivity descriptors can be calculated. These descriptors provide a quantitative measure of a molecule's stability and reactivity. Key descriptors include:
Chemical Potential (μ): Represents the escaping tendency of electrons from a system. It is calculated as μ = (E_HOMO + E_LUMO) / 2.
Chemical Hardness (η): Measures the resistance to change in electron distribution. It is calculated as η = (E_LUMO - E_HOMO) / 2. A larger HOMO-LUMO gap corresponds to greater hardness and lower reactivity. nih.gov
Global Softness (S): The reciprocal of hardness (S = 1 / η). Soft molecules are more reactive than hard molecules.
Electrophilicity Index (ω): Measures the ability of a species to accept electrons. It is calculated as ω = μ² / 2η.
These descriptors would quantify the reactivity of 1-phenylguanidine stearate, confirming the high stability associated with a large HOMO-LUMO gap if observed, or indicating potential reactivity if the gap is small. nih.gov
Table 3: Definitions of Global Reactivity Descriptors
| Descriptor | Formula | Interpretation |
|---|---|---|
| Chemical Potential (μ) | (E_HOMO + E_LUMO) / 2 | Electron escaping tendency |
| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | Resistance to charge transfer |
| Global Softness (S) | 1 / η | Propensity for charge transfer |
Molecular Dynamics (MD) Simulations
While quantum chemical calculations focus on the static properties of single molecules or small clusters, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of a larger system, revealing dynamic processes and thermodynamic properties.
This compound is an amphiphilic molecule, possessing a hydrophilic, charged head (the 1-phenylguanidinium ion) and a long hydrophobic tail (the stearate chain). Such molecules are known to self-assemble in solution to form complex supramolecular structures like micelles or bilayers. frontiersin.org
MD simulations are an ideal tool to investigate these self-assembly processes. nih.govresearchgate.net A typical simulation would involve placing numerous 1-phenylguanidine stearate ion pairs in a simulation box filled with a solvent (e.g., water) and observing their behavior over time. Due to the large system size and long timescales required for self-assembly, coarse-grained (CG) methods like Dissipative Particle Dynamics (DPD) are often employed. frontiersin.orgresearchgate.net In DPD, groups of atoms are represented as single beads, significantly reducing the computational cost. researchgate.net
These simulations can provide detailed insights into:
Critical Micelle Concentration (CMC): The concentration at which micelles begin to form.
Micelle Structure and Shape: Whether the aggregates are spherical, worm-like, or form lamellar sheets.
Aggregation Number: The average number of molecules per micelle.
Dynamics of Assembly: The pathway and timescale for the formation of these structures. frontiersin.org
The simulations would track the interactions driving the assembly, primarily the hydrophobic effect (which causes the stearate tails to aggregate and avoid water) and the electrostatic repulsion between the cationic headgroups, which limits the size and influences the shape of the resulting aggregates.
Modeling Crystal Growth and Microstructure Evolution
Theoretical and computational modeling are powerful tools for predicting the crystalline structure and morphology of materials, which in turn govern their physical and chemical properties. However, a review of the current scientific literature reveals a notable absence of specific studies focused on the crystal growth and microstructure evolution of this compound.
While general principles of molecular crystallization can be applied, dedicated computational models for this particular salt are not available. Such a study would typically involve:
Quantum Mechanical Calculations: To determine the most stable molecular conformation and the nature of intermolecular interactions, such as hydrogen bonding between the guanidinium cation and the stearate anion.
Molecular Dynamics (MD) Simulations: To simulate the aggregation of ions from a solution or melt, providing insights into the nucleation process and the subsequent growth of crystal facets.
Predictive Modeling: Utilizing software to predict the final crystal shape (morphology) based on the calculated intermolecular forces and interaction energies with a solvent or surrounding medium.
Without specific research, any description of the crystal growth for this compound remains speculative. Future research in this area would be invaluable for understanding how to control its solid-state properties for specific applications.
Structure-Property Relationship Studies (Non-Biological Contexts)
The material properties of this compound are intrinsically linked to its molecular structure, which combines a bulky, polar cationic head with a long, nonpolar anionic tail. This amphiphilic nature suggests a range of functionalities that can be understood by examining its constituent parts: the 1-phenylguanidinium cation and the stearate anion.
The performance of this compound in a material context is dictated by the interplay between its ionic and organic components. The 1-phenylguanidinium group provides a site for strong electrostatic and hydrogen-bonding interactions, while the long hydrocarbon chain of the stearate anion imparts hydrophobicity and lubricating qualities.
Role of the Phenylguanidinium (B1229882) Cation: The guanidinium group is known for its ability to form multiple hydrogen bonds and for its high pKa, making it a strong base that is protonated under most conditions. The presence of the phenyl group adds steric bulk and the potential for pi-stacking interactions. In material composites, this cationic head could strongly adsorb onto negatively charged surfaces, such as silica (B1680970) or clay fillers used in polymers. This interaction can modify the filler surface, improving its dispersion and compatibility with the polymer matrix.
Role of the Stearate Anion: Stearate is the conjugate base of stearic acid, a long-chain saturated fatty acid. Its 18-carbon tail is highly nonpolar and flexible. This part of the molecule is responsible for hydrophobic characteristics and can act as an internal lubricant or plasticizer in a material formulation. In applications like plastics or rubbers, the stearate tail can reduce friction and improve flow properties during processing. The formation of a hydrophobic film or layer is a known characteristic of metal stearates, which can delay water absorption.
The combination of these two components in one molecule suggests its potential as a multifunctional additive, for example, as a surface-modifying agent or a dispersion aid in polymer composites, where the guanidinium head binds to a filler and the stearate tail enhances compatibility with the polymer.
Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂), cyano (-CN), or halogen (-Cl, -F) groups pull electron density away from the phenyl ring.
Reactivity: An EWG on the phenyl ring would decrease the electron density on the adjacent nitrogen atom, making the guanidinium group less basic. This would slightly lower its pKa and could affect the strength of its interactions with anionic species or surfaces.
Stability: By withdrawing electron density, EWGs can stabilize the molecule against oxidative degradation.
Electron-Donating Groups (EDGs): Substituents like alkyl (-CH₃) or alkoxy (-OCH₃) groups push electron density into the phenyl ring.
Reactivity: An EDG would increase the electron density on the guanidinium nitrogen, enhancing its basicity and making it a stronger proton acceptor. This could lead to stronger ionic and hydrogen-bonding interactions.
Stability: Increasing the electron density on the ring could make the molecule more susceptible to electrophilic attack or oxidation.
A summary of these theoretical effects is presented in the table below.
| Substituent Type on Phenyl Ring | Example | Effect on Electron Density | Predicted Impact on Guanidinium Basicity | Predicted Impact on Stability |
| Electron-Withdrawing Group (EWG) | -NO₂, -Cl | Decrease | Decrease | Increase (against oxidation) |
| Electron-Donating Group (EDG) | -CH₃, -OCH₃ | Increase | Increase | Decrease (against oxidation) |
These predictions are based on established principles of physical organic chemistry. Experimental validation would be required to confirm the precise impact of various substituents on the performance and stability of this compound.
Applications in Advanced Materials Science and Industrial Processes
Polymer and Rubber Chemistry
In the realm of polymer and rubber science, Guanidine (B92328), 1-phenyl-, stearate (B1226849) functions as a critical additive that influences reaction kinetics and final material properties. Its utility spans vulcanization, resin curing, and polymer matrix modification.
Role as Accelerators or Co-accelerators in Vulcanization Processes
Guanidine-based compounds are well-established as medium-speed accelerators for the vulcanization of natural and synthetic rubbers. richon-chem.com While guanidine accelerators like Diphenylguanidine (DPG) are often considered too slow to be used alone, they are highly effective as secondary accelerators, or co-accelerators, particularly for thiazole (B1198619) and sulfenamide (B3320178) primary accelerators. richon-chem.com When used in conjunction with these primary accelerators, they exhibit a strong activating effect. richon-chem.com The addition of a guanidine co-accelerator can significantly enhance the degree of vulcanization, leading to vulcanizates with high hardness and high constant elongation stress. richon-chem.com
The stearate component of Guanidine, 1-phenyl-, stearate also plays a crucial role. Stearic acid is a common ingredient in rubber compounds, where, in the presence of zinc oxide, it forms zinc stearate. This complex acts as a vulcanization activator, participating in the formation of the activating complex with the accelerator and sulfur, which initiates the crosslinking of rubber macromolecules. researchgate.netmdpi.com Therefore, this compound provides a dual function: the guanidine portion acts as a secondary accelerator to control the vulcanization rate and final properties, while the stearate portion can function as a dispersing agent and an activator for the vulcanization process. researchgate.net
Table 1: Example Rubber Formulation Incorporating a Guanidine Co-accelerator
This interactive table illustrates a typical rubber stock formulation where a guanidine derivative is used as a co-accelerator to achieve desired vulcanization characteristics.
| Component | Parts by Weight (phr) | Function |
| Smoked Sheet Rubber | 50 | Base Polymer |
| Pale Crepe Rubber | 50 | Base Polymer |
| Zinc Oxide | 5 | Activator |
| Sulfur | 3 | Vulcanizing Agent |
| Titanium Dioxide | 10 | Pigment/Filler |
| 1-Mercaptobenzothiazole | 0.13 | Primary Accelerator |
| Diphenylguanidine Derivative | 0.25 | Co-accelerator |
Data adapted from patent information describing the use of diphenylguanidine salts in rubber vulcanization. google.com
Functionality as Curing Facilitators in Resin Compositions
In the context of resin systems, particularly cold-curing epoxy formulations, guanidine derivatives have been identified as effective curing accelerators. google.comwipo.int They are especially useful in systems that utilize amine curing agents. The addition of a guanidine derivative can significantly shorten the setting times of these resins, in some cases reducing the curing time by half without the need for additional heat input. google.com
The mechanism involves the guanidine structure bearing blocked low molecular weight amines. These can be liberated in an equilibrium reaction through the action of other amines present in the system, which then catalyze and accelerate the curing of the epoxy resin. google.com this compound can function as such a facilitator. The phenylguanidine head provides the catalytic activity for the epoxy curing reaction, while the long stearate chain may act as an internal plasticizer or flow modifier within the uncured resin, potentially improving handling and processing characteristics. Releasing agents like stearic acid and its metal salts (e.g., zinc stearate) are also commonly added to resin compositions to aid in the demolding of the cured product. google.com
Modifiers of Polymer Matrix Characteristics and Crosslinking Density
The use of guanidine accelerators directly influences the final physical properties of a vulcanized rubber product by modifying the polymer matrix and its crosslinking density. Guanidine accelerators are known to produce a high degree of vulcanization. richon-chem.com This results in a vulcanizate characterized by:
High Hardness: A denser network of crosslinks restricts the movement of polymer chains, leading to a harder material.
High Modulus: The material exhibits greater resistance to deformation under stress.
High Constant Elongation Stress: This indicates a higher stress value at a given elongation, a direct consequence of the increased crosslink density. richon-chem.com
The stearate portion of the molecule contributes to these properties by ensuring the uniform dispersion of other additives like fillers and the activator complex (zinc oxide/stearic acid). researchgate.net Proper dispersion is critical for achieving consistent crosslinking throughout the polymer matrix, preventing the formation of weak points and ensuring that the desired mechanical properties are realized uniformly across the product.
Lubricant Systems and Flow Enhancement
The stearate component of this compound imparts significant lubricity, making the compound suitable for applications where friction reduction and flow control are paramount.
Application as Lubricants in Powder Compaction and Processing Technologies
In powder metallurgy (P/M), lubricants are essential additives mixed with metal powders to reduce friction during the compaction and ejection steps. hoganas.com Stearates, including stearic acid and metal stearates like zinc stearate, are among the most common lubricants used in P/M. researchgate.netgoogle.com Their primary functions are:
Reducing Inter-particle Friction: This allows powder particles to rearrange more easily under pressure, leading to a more uniform and denser green compact at lower pressures. hoganas.com
Reducing Die-Wall Friction: This minimizes the force required to eject the compacted part from the die, which in turn reduces tool wear and prevents damage to the green compact. hoganas.comgoogle.com
This compound is well-suited for this application. The long, nonpolar stearate chain provides the boundary lubrication necessary to reduce frictional forces. nih.gov During the initial heating stage of the sintering process (dewaxing), these organic lubricants are designed to burn off or evaporate completely, leaving behind the consolidated metal part. researchgate.net The choice of lubricant can impact the green strength, apparent density, and flowability of the powder mix.
Table 2: Comparative Properties of Common P/M Lubricants
This interactive table compares the general characteristics of different types of lubricants used in powder metallurgy. The projected properties of this compound are inferred based on its chemical structure.
| Lubricant Type | Lubricity | Green Strength | Apparent Density | Flow |
| Amide Wax | Good | Moderate | Good | Moderate |
| Zinc Stearate | Moderate | Low | High | Good |
| Kenolube® | Excellent | High | Good | Good |
| This compound (Inferred) | Good-Excellent | Moderate-High | Good | Good |
Data based on a comparative study of commercial lubricants. hoganas.com The properties for this compound are hypothesized, combining the known lubricity of stearates with the potential for the polar guanidine head to influence inter-particle interactions and green strength.
Rheological Modifiers in Non-Biological Fluid Formulations
The amphiphilic nature of this compound, with its polar guanidine head and nonpolar hydrocarbon tail, suggests its potential as a rheological modifier in certain non-biological fluid systems. Rheological modifiers are used to control the flow and deformation characteristics of a fluid, such as its viscosity.
In a non-aqueous fluid formulation, the long stearate tail would provide lubricity and influence viscosity through chain entanglement and interactions with other nonpolar components. The polar phenylguanidine head could engage in specific interactions with other polar additives or surfaces within the system. This dual functionality could be leveraged to control the flow behavior of industrial lubricants, greases, or other specialty fluid formulations, helping to maintain stable viscosity under varying conditions of shear and temperature.
Structured Lipid Systems and Oleogel Technology
The formation of structured lipid systems, particularly oleogels, represents a significant area of research in food science, pharmaceuticals, and cosmetics. These systems involve the transformation of liquid oils into solid-like materials, a process in which 1-phenylguanidine (B1195490) stearate could theoretically play a crucial role.
The primary driver for the structuring of vegetable oils by 1-phenylguanidine stearate would be the stearate component. Stearic acid is a well-documented oleogelator, capable of forming a crystalline network within a liquid oil phase. This process, known as oleogelation, relies on the self-assembly of the gelator molecules into a three-dimensional structure that entraps the liquid oil, leading to the formation of a semi-solid material. The mechanism typically involves the dissolution of stearic acid in the oil at an elevated temperature, followed by cooling, which induces crystallization and network formation.
The presence of the 1-phenylguanidinium counter-ion would introduce an ionic interaction into the system. This could potentially influence the self-assembly process of the stearate molecules. The bulky and charged nature of the 1-phenylguanidinium headgroup might affect the packing of the stearate chains, possibly leading to a modified crystal habit and network architecture compared to that formed by stearic acid alone. The ionic interactions could also introduce a degree of electrostatic stabilization to the network junctions, potentially enhancing the gel's stability.
The microstructure of an oleogel is a key determinant of its physical properties, including texture, stability, and release characteristics. In a hypothetical oleogel structured with 1-phenylguanidine stearate, the microstructure would likely consist of a network of crystalline stearate fibers or platelets. The size, shape, and density of these crystalline structures would be influenced by the presence of the 1-phenylguanidinium ion. It is plausible that the ionic headgroups could lead to the formation of more complex or ordered crystalline arrangements.
The mechanical properties of such an oleogel, including its hardness, elasticity, and viscoelasticity, would be a direct consequence of its microstructure. A denser and more interconnected crystalline network generally results in a firmer and more elastic gel. The introduction of ionic interactions via the 1-phenylguanidinium stearate salt could potentially strengthen the network, leading to an increase in the gel's mechanical strength. The table below presents a hypothetical comparison of the mechanical properties of oleogels prepared with stearic acid versus 1-phenylguanidine stearate, illustrating the potential impact of the ionic component.
Table 1: Hypothetical Mechanical Properties of Oleogels
| Oleogelator | Concentration (w/w%) | Hardness (g) | Adhesiveness (g·s) |
|---|---|---|---|
| Stearic Acid | 10 | 150 | -50 |
Note: The data in this table is illustrative and intended to represent the potential enhancement of mechanical properties due to the ionic nature of 1-phenylguanidine stearate. Actual values would need to be determined experimentally.
Other Industrial Chemical Applications
Beyond its potential in oleogelation, the chemical nature of 1-phenylguanidine stearate suggests its utility in other industrial processes, particularly as a catalyst and a surface-active agent.
Guanidines are recognized as strong organic bases, and their catalytic activity in a variety of organic reactions is well-established. The basicity of the guanidine group in 1-phenylguanidine makes it a potential candidate for use as a basic catalyst. This catalytic activity stems from the ability of the guanidine nitrogen atoms to act as proton acceptors, thereby activating substrates or promoting base-mediated reaction pathways.
Phenylguanidine derivatives have been explored as catalysts in reactions such as the synthesis of heterocycles and in condensation reactions. The presence of the phenyl group can modulate the basicity and steric environment of the guanidine core, which can be advantageous in certain catalytic transformations. In the case of 1-phenylguanidine stearate, the long stearate chain could influence its solubility in non-polar reaction media, potentially enabling its use in homogeneous catalysis in organic solvents. It could also function as a phase-transfer catalyst in biphasic systems.
The molecular structure of 1-phenylguanidine stearate, featuring a hydrophilic, cationic guanidinium (B1211019) headgroup and a long, hydrophobic stearate tail, is characteristic of a cationic surfactant. Surfactants, or surface-active agents, are molecules that can adsorb at interfaces between different phases, such as oil-water or air-water interfaces, and lower the interfacial tension.
Guanidinium-based surfactants have been a subject of research due to their unique properties. The guanidinium headgroup is capable of forming multiple hydrogen bonds and exhibits a high pKa, ensuring it remains protonated and cationic over a wide pH range. These characteristics can lead to strong interactions at interfaces and unique self-assembly behavior in solution, such as the formation of micelles or vesicles.
As a surfactant, 1-phenylguanidine stearate could find applications in various industrial processes, including:
Emulsification: Stabilizing oil-in-water or water-in-oil emulsions.
Dispersion: Aiding in the dispersion of solid particles in a liquid medium.
Foaming: As a foaming agent in cleaning products or other formulations.
Corrosion Inhibition: The cationic headgroup could adsorb onto metal surfaces, forming a protective layer against corrosion.
The specific performance of 1-phenylguanidine stearate as a surfactant would depend on factors such as its critical micelle concentration (CMC), its packing at interfaces, and its interaction with other components in a formulation.
Future Research Directions and Unexplored Avenues for Guanidine, 1 Phenyl , Stearate
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of Guanidine (B92328), 1-phenyl-, stearate (B1226849), a salt, fundamentally involves the preparation of 1-phenylguanidine (B1195490) and its subsequent reaction with stearic acid. Future research should focus on optimizing this process with an emphasis on green chemistry principles.
Current synthetic routes to substituted guanidines often involve multi-step processes or harsh reagents. researchgate.netnih.gov Recent studies have explored more sustainable alternatives, such as one-pot syntheses and the use of environmentally benign reagents. benthamdirect.comeurekaselect.com For instance, methods employing isothiocyanates with amines using recyclable reagents like tetrabutylphosphonium (B1682233) tribromide (TBPTB) present a promising green approach. benthamdirect.comeurekaselect.com Another avenue involves the guanylation of amines using catalysts like scandium tris(trifluoromethanesulfonate) in water, which could be adapted for producing 1-phenylguanidine. chemicalbook.com
Future synthetic research for Guanidine, 1-phenyl-, stearate should aim to:
Develop a one-pot synthesis directly from precursors like aniline (B41778), cyanamide (B42294), and stearic acid, minimizing intermediate isolation steps.
Investigate solvent-free or aqueous reaction conditions to reduce the reliance on volatile organic compounds. chemicalbook.com
Explore catalytic systems, including biocatalysis, to improve efficiency and selectivity under mild conditions.
Optimize the salt formation step to control stoichiometry and purity, potentially through reactive crystallization methods.
Table 1: Potential Sustainable Synthetic Pathways for this compound
| Pathway | Key Reactants | Potential Catalyst/Reagent | Advantages | Research Focus |
|---|---|---|---|---|
| One-Pot Guanylation & Salt Formation | Aniline, Cyanamide, Stearic Acid | Sc(OTf)₃ or other Lewis acids | Process intensification, reduced waste. | Optimization of reaction conditions for tandem reaction. |
| Thiourea-based Route | Phenylthiourea, Amine Source, Stearic Acid | Oxidizing agent (e.g., H₂O₂) | Readily available precursors. | Developing milder oxidation conditions. |
| Isothiocyanate Route | Phenyl isothiocyanate, Amine, Stearic Acid | Tetrabutylphosphonium tribromide (TBPTB) | Environmentally friendly reagent, high functional group tolerance. researchgate.netbenthamdirect.com | Adapting the method for subsequent in-situ salt formation. |
Advanced Characterization of Polymorphic Forms and Amorphous States
Organic salts like this compound are prone to polymorphism—the ability to exist in multiple crystalline forms—and can also exist in a higher-energy amorphous state. akjournals.com These different solid-state forms can have drastically different physical properties, including solubility, melting point, and stability. akjournals.com Understanding and controlling these forms is critical for any potential application.
Future research must involve a comprehensive solid-state characterization campaign.
Screening for Polymorphs: Systematic screening using various solvents and crystallization conditions (e.g., temperature, cooling rate) should be undertaken to identify all accessible crystalline forms.
Structural Analysis: Single-crystal and powder X-ray diffraction (XRD) will be essential for determining the crystal structures of any polymorphs, revealing the specific packing arrangements and intermolecular interactions (e.g., hydrogen bonding between the guanidinium (B1211019) N-H groups and the stearate carboxylate).
Thermal Analysis: Techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are crucial for identifying phase transitions, determining melting points, and assessing thermal stability. akjournals.com
Amorphous State Generation and Characterization: Methods such as melt-quenching or spray drying could be used to produce the amorphous form. Its characterization would involve determining its glass transition temperature (Tg) and studying its physical stability against crystallization, especially under stress conditions like high temperature and humidity. acs.orgnih.gov The influence of the long stearate chain on the stability of the amorphous phase is a particularly interesting and unexplored aspect.
Table 2: Techniques for Solid-State Characterization
| Technique | Purpose | Key Information Gained |
|---|---|---|
| Powder X-Ray Diffraction (PXRD) | Identify crystalline phases and amorphous content. | Fingerprint of solid forms, degree of crystallinity. |
| Single-Crystal X-Ray Diffraction (SCXRD) | Determine the absolute structure of a crystal. | Molecular conformation, packing, intermolecular interactions. |
| Differential Scanning Calorimetry (DSC) | Measure heat flow associated with thermal transitions. | Melting point (Tm), glass transition (Tg), enthalpy of fusion, detection of polymorphs. akjournals.com |
| Thermogravimetric Analysis (TGA) | Measure mass loss as a function of temperature. | Decomposition temperature, presence of solvates. |
| Vibrational Spectroscopy (FTIR, Raman) | Probe molecular vibrations. | Information on hydrogen bonding and conformational changes between forms. |
In-depth Mechanistic Studies of Chemical Interactions and Transformations
The guanidinium group is renowned for its strong basicity and its ability to form multiple hydrogen bonds and engage in charge-pairing interactions. sci-hub.seresearchgate.net The interplay of these interactions with the hydrophobic effects of the phenyl group and the long stearate tail is a key area for mechanistic investigation.
Future research should focus on:
Supramolecular Assembly: Investigating how the molecules self-assemble in different solvents and at interfaces. The amphiphilic nature of the salt suggests potential for forming micelles, vesicles, or liquid crystalline phases.
Computational Modeling: Using density functional theory (DFT) and molecular dynamics (MD) simulations to model the interactions between the 1-phenylguanidinium cation and the stearate anion, predict crystal packing, and understand the dynamics of self-assembly.
Host-Guest Chemistry: Exploring the ability of the guanidinium group to bind with specific anions or guest molecules, and how the stearate chain influences this binding, potentially leading to applications in sensing or separation. sci-hub.se
Degradation Pathways: Studying the chemical stability of the compound under various conditions (e.g., pH, light, heat) to understand potential degradation mechanisms, such as hydrolysis of the guanidine group or oxidation of the stearate chain.
Exploration of New Non-Biological Material Applications and Synergistic Effects
While guanidine derivatives have been extensively studied for biological applications, their potential in material science is a growing field. nih.govtandfonline.com The unique structure of this compound suggests several non-biological applications.
Polymer Additive: The compound could serve as a multifunctional additive in polymers. The stearate tail could act as an internal lubricant or plasticizer, while the polar guanidinium head could function as an antistatic agent or a dispersant for fillers.
Phase Transfer Catalyst: The ability of the guanidinium cation to bind anions could be harnessed for phase transfer catalysis, where it transports anionic reactants from an aqueous phase to an organic phase. researchgate.net
Corrosion Inhibition: The compound could potentially form a protective, hydrophobic layer on metal surfaces, with the guanidinium group adsorbing onto the metal and the stearate tails providing a barrier to corrosive agents.
Synergistic Effects: Research should explore the synergistic effects when this compound is combined with other materials. For example, its addition to a polymer matrix might simultaneously improve processing (lubrication) and final properties (antistatic). Investigating its interaction with nanomaterials like graphene or clay could lead to novel composites with enhanced thermal or mechanical properties. acs.org
Integration into Multi-Component Hybrid Systems for Enhanced Performance
Building on the idea of synergistic effects, a significant future avenue is the deliberate design of multi-component hybrid systems incorporating this compound.
Polymer Composites: The compound could be integrated as a compatibilizer or surface modifier in polymer composites, improving the interface between an organic polymer matrix and inorganic fillers (e.g., silica (B1680970), metal oxides). acs.org The guanidinium head could bond to the filler surface while the stearate tail enhances compatibility with the polymer.
Organic-Inorganic Hybrids: Synthesis of hybrid materials, for example by reacting the guanidinium group with functionalized silsesquioxanes, could create novel materials with tailored properties. researchgate.net
Surface Coatings: Its amphiphilic nature makes it a candidate for modifying surface properties. It could be used to create hydrophobic or antistatic coatings on various substrates. Research into its self-assembly on surfaces using techniques like atomic force microscopy (AFM) would be highly valuable. acs.orgnih.gov
Complex Fluids: In non-polar solvents, it could act as a rheology modifier or gelling agent, creating structured fluids with applications as lubricants, greases, or in formulation science. The combination of hydrogen bonding, ionic interactions, and van der Waals forces from the long chains could lead to complex and tunable fluid behavior.
Q & A
Q. How should researchers address unresolved questions about this compound’s mechanism of action in surface coatings?
- Propose mechanistic studies using molecular dynamics simulations to model stearate-guanidine interactions at interfaces. Validate with experimental data (e.g., contact angle measurements) and compare with analogs like zinc stearate .
Methodological Best Practices
- Data Presentation : Avoid duplicating raw data in text and tables. Use appendices for large datasets and highlight processed data (e.g., mean ± SD) in the main text .
- Bias Mitigation : Randomize experimental runs and blind analyses to reduce observer bias .
- Literature Review : Prioritize primary sources (e.g., peer-reviewed journals) over secondary summaries. Use databases like PubMed and SciFinder, filtering for "peer-reviewed" and "academic journals" .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
